molecular formula C16H19ClN2O B2661719 N-(diphenylmethyl)-2-(methylamino)acetamide hydrochloride CAS No. 1586586-89-1

N-(diphenylmethyl)-2-(methylamino)acetamide hydrochloride

Cat. No.: B2661719
CAS No.: 1586586-89-1
M. Wt: 290.79
InChI Key: NJUVQRKDYOYGQW-UHFFFAOYSA-N
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Description

Historical Context and Discovery

N-(Diphenylmethyl)-2-(methylamino)acetamide hydrochloride was first synthesized through nucleophilic substitution reactions involving diphenylmethylamine and methylamino acetamide precursors. Early studies in the 2010s focused on optimizing its solubility and stability via hydrochloride salt formation, which enhanced its utility in laboratory settings. Unlike modafinil, which originated from Lafon Laboratories’ discovery of adrafinil in the 1970s, this compound emerged from academic efforts to develop structurally diverse analogs for probing dopamine and norepinephrine systems. Its discovery timeline remains less documented in public literature, though patent filings and chemical catalogs from 2024–2025 highlight its growing commercial availability for research purposes.

Relation to Modafinil and Structural Analogs

Structurally, this compound shares a diphenylmethyl backbone with modafinil (2-[(diphenylmethyl)sulfinyl]acetamide). However, the substitution of modafinil’s sulfinyl group with a methylamino moiety alters its electronic configuration and binding affinities (Table 1).

Table 1: Structural and Functional Comparison with Modafinil

Property N-(Diphenylmethyl)-2-(methylamino)acetamide HCl Modafinil
Core Structure Acetamide with methylamino group Sulfinyl acetamide
Molecular Weight 292.79 g/mol 273.35 g/mol
Primary Target Dopamine transporter (DAT) DAT, norepinephrine
Solubility High (hydrochloride salt) Moderate

This structural divergence reduces DAT selectivity compared to modafinil but introduces unique interactions with noradrenergic receptors. Analog synthesis efforts, such as halogenation of the diphenyl rings, have further modulated its transporter affinity.

Significance in Neuropharmacological Research

The compound’s significance lies in its ability to probe neurotransmitter reuptake mechanisms without inducing hyperlocomotion or addiction phenotypes associated with amphetamines. In vitro studies demonstrate its dose-dependent inhibition of dopamine reuptake, albeit with lower potency than modafinil. Its hydrochloride salt formulation enables aqueous solubility, facilitating intravenous administration in animal models studying wakefulness and cognitive enhancement. Additionally, its methylamino group serves as a hydrogen bond donor, making it a candidate for crystallography studies of protein-ligand interactions.

Current Research Landscape

Recent studies (2024–2025) have prioritized structural optimization to enhance blood-brain barrier permeability and target specificity. For instance, AccelaChem and BLD Pharm have cataloged derivatives with trifluoromethyl and halogen substitutions, which show improved DAT binding in computational models. Contemporary research also explores its utility in fluorescence-based assays for real-time visualization of DAT dynamics. Collaborative efforts between academic and industrial laboratories aim to map its pharmacophore, with preliminary results suggesting a role in allosteric modulation of monoamine transporters.

Properties

IUPAC Name

N-benzhydryl-2-(methylamino)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O.ClH/c1-17-12-15(19)18-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-11,16-17H,12H2,1H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUVQRKDYOYGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(diphenylmethyl)-2-(methylamino)acetamide hydrochloride typically involves the reaction of diphenylmethyl chloride with N-methylglycine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired amide compound. The hydrochloride salt is then obtained by treating the amide with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(diphenylmethyl)-2-(methylamino)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the diphenylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride; anhydrous conditions.

    Substitution: Various nucleophiles; solvents like dichloromethane or ethanol.

Major Products:

    Oxidation: Oxidized amide derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted amide compounds.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of amides, characterized by the presence of a diphenylmethyl group and a methylamino group attached to an acetamide backbone. Its unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in drug development.

Neuropharmacology

N-(diphenylmethyl)-2-(methylamino)acetamide hydrochloride has been studied for its potential neuropharmacological effects. Research indicates that compounds with similar structures can exhibit properties that modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. For instance, the compound may influence dopaminergic activity, which is crucial in treating conditions like Parkinson's disease and schizophrenia.

Case Study: Dopaminergic Activity

A study investigated the effects of structurally related compounds on dopamine release in vitro. The results demonstrated that certain derivatives could enhance dopamine release, suggesting a potential role in treating neurodegenerative disorders .

Antidepressant Potential

There is growing interest in the antidepressant properties of compounds similar to this compound. Research has shown that these compounds can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression .

Data Table: Antidepressant Activity Comparison

Compound NameMechanism of ActionEfficacy (in vivo)
N-(diphenylmethyl)-2-(methylamino)acetamide HClSSRIModerate to High
FluoxetineSSRIHigh
SertralineSSRIHigh

Analgesic Properties

Another significant application of this compound lies in its analgesic properties. Studies have indicated that similar amides can act as kappa-opioid receptor agonists, providing pain relief with potentially fewer side effects compared to traditional opioids .

Case Study: Analgesic Efficacy

In animal models, compounds with kappa-opioid activity demonstrated reduced pain responses without the sedative effects typically associated with mu-opioid agonists. This highlights the therapeutic potential of this compound in pain management .

Selective Water Transport Applications

Recent findings suggest that derivatives of this compound can form chiral helical structures capable of selective water transport. This property opens avenues for applications in material science and nanotechnology, particularly in creating membranes or systems for controlled water flow.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the acetamide nitrogen and the 2-amino group critically determine properties such as solubility, stability, and bioactivity. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight Key Properties Reference
N-(Diphenylmethyl)-2-(methylamino)acetamide hydrochloride Diphenylmethyl, methylamino, HCl ~318 (estimated) High lipophilicity; potential for CNS penetration due to bulky aromatic groups Inferred
N-(2,6-Dimethylphenyl)-2-(methylamino)acetamide hydrochloride (Lidocaine Impurity K) 2,6-Dimethylphenyl, methylamino, HCl 192.26 Moderate solubility; used as a pharmaceutical impurity; irritant
2-(Methylamino)-N-(propan-2-yl)acetamide hydrochloride Isopropyl, methylamino, HCl 166.65 Lower molecular weight; increased solubility in polar solvents
N-(3,4-Dichlorophenyl)-2-(methylamino)acetamide hydrochloride 3,4-Dichlorophenyl, methylamino, HCl ~281 (estimated) Electron-withdrawing Cl groups enhance acidity; potential antimicrobial activity
N-Methyl-2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide hydrochloride Trifluoroethyl, methylamino, HCl 210.63 High electronegativity; improved metabolic stability

Key Observations :

  • Lipophilicity : The diphenylmethyl group in the main compound likely results in higher lipophilicity compared to smaller alkyl (isopropyl) or electron-deficient (trifluoroethyl) substituents. This property may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Synthetic Routes : Analogs are synthesized via S-alkylation (e.g., ), acetylation (), or condensation reactions. The main compound may require similar methods with diphenylmethylamine as a starting material.

Structural and Crystallographic Insights

  • Crystal Packing: N-Substituted acetamides often form hydrogen-bonded dimers (e.g., R₂²(10) motifs in ), stabilizing the solid state.
  • Conformational Flexibility : Dihedral angles between aromatic rings and the amide group vary significantly (e.g., 44.5°–77.5° in dichlorophenyl analogs), influencing receptor binding. The diphenylmethyl group’s rigidity may restrict conformational freedom, affecting target selectivity .

Biological Activity

N-(Diphenylmethyl)-2-(methylamino)acetamide hydrochloride, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article provides an overview of its synthesis, biological evaluations, and potential applications, supported by relevant data and findings from diverse sources.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a diphenylmethyl group attached to a methylamino acetamide moiety. The molecular formula is C16_{16}H18_{18}ClN2_2O, with a molecular weight of approximately 290.78 g/mol. Its structural features contribute to its biological activity, particularly in inhibiting various microbial strains.

Synthesis

The synthesis of this compound typically involves the reaction of diphenylmethanol with methylamine followed by acetic acid treatment. The process is optimized to yield high purity and yield of the compound, which is critical for subsequent biological evaluations.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The compound has demonstrated moderate to good efficacy in inhibiting the growth of both gram-positive and gram-negative bacteria as well as certain fungal species.

Microbial Strain Zone of Inhibition (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans14100
Aspergillus niger10100

These results indicate that the compound could be a candidate for further development as an antimicrobial agent.

Case Studies

  • Antibacterial Efficacy Study : A recent study published in the Journal of Advanced Scientific Research reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized agar diffusion methods to measure the zones of inhibition, confirming its potential as a therapeutic agent against common bacterial infections .
  • Antifungal Activity Assessment : Another research effort focused on evaluating the antifungal properties of this compound against Candida albicans and Aspergillus niger. Results showed effective inhibition at concentrations around 100 µg/mL, suggesting potential applications in treating fungal infections .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interfere with protein synthesis or disrupt cell membrane integrity in microbial cells, similar to other compounds within its structural class.

Q & A

Q. What are the recommended synthetic routes for N-(diphenylmethyl)-2-(methylamino)acetamide hydrochloride?

Methodological Answer: Synthesis typically involves multi-step reactions. A general approach includes:

Intermediate Formation : React diphenylmethylamine with acetic anhydride to form the acetamide backbone .

Methylamino Group Introduction : Use reductive alkylation or nucleophilic substitution with methylamine derivatives. For example, 2-(methylamino)acetamide intermediates (CAS 5325-64-4) can be synthesized via coupling reactions .

Hydrochloride Salt Formation : Treat the free base with HCl in anhydrous ethanol, followed by recrystallization for purity .

Key Considerations : Optimize reaction temperature (e.g., 40–60°C for amidation) and monitor pH to avoid side products. Low yields (2–5%) in similar syntheses highlight the need for iterative optimization .

Q. What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm structural integrity using ¹H/¹³C NMR (e.g., diphenylmethyl protons at δ 7.2–7.4 ppm, methylamino protons at δ 2.8–3.1 ppm) .
  • HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile (gradient elution) for purity assessment. Compare retention times to reference standards like Lidocaine Impurity K (CAS 50295-20-0) .
  • Elemental Analysis : Verify Cl⁻ content (theoretical ~14.2%) to confirm hydrochloride salt formation .

Data Contradiction Tip : Discrepancies in Cl⁻ content may indicate incomplete salt formation or hygroscopic degradation.

Q. What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation .
  • First Aid : If ingested, rinse mouth with water (P330) and seek medical attention (H302) .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Desiccate to mitigate hygroscopicity .

Advanced Research Questions

Q. How can researchers resolve low synthetic yields in multi-step reactions?

Methodological Answer:

  • Intermediate Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate key intermediates .
  • Catalytic Optimization : Screen palladium or copper catalysts for amidation steps. For example, CuI/1,10-phenanthroline systems improve coupling efficiency in similar acetamide syntheses .
  • Reaction Monitoring : Employ TLC (Rf ~0.3 in 7:3 hexane:EtOAc) to track progress and terminate reactions at optimal conversion .

Case Study : A 12% yield improvement was achieved by replacing acetic anhydride with acetyl chloride in analogous reactions .

Q. How to analyze trace impurities or degradation products?

Methodological Answer:

  • HPLC-UV/HRMS : Use a Phenomenex Luna C18 column (150 × 4.6 mm, 3 µm) with 0.1% TFA in water/acetonitrile (70:30 to 30:70 over 20 min). Detect impurities at 254 nm .
  • Reference Standards : Compare to Lidocaine Impurity G (CAS 857170-72-0) or Ranolazine Impurity (CAS 148639-72-9) for structural elucidation .
  • Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks. Hydrolysis products (e.g., free amine) can be quantified via ion-pair chromatography .

Q. What strategies ensure stability in biological assays?

Methodological Answer:

  • Buffering : Prepare stock solutions in PBS (pH 7.4) with 0.1% BSA to prevent aggregation .
  • Light Sensitivity : Store solutions in amber vials; UV-Vis spectra (λmax ~270 nm) confirm photostability .
  • Long-Term Stability : Conduct accelerated stability studies (25°C/60% RH) and monitor via HPLC every 7 days. Degradation >5% warrants reformulation .

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